molecular formula C18H16ClN3O5 B12907665 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 870959-62-9

2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12907665
CAS No.: 870959-62-9
M. Wt: 389.8 g/mol
InChI Key: JJWDGFHYXVCNTQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a molecular formula of C18H16ClN3O5 . This compound is characterized by its unique structure, which includes a quinazoline moiety and a cyclohexa-2,5-diene-1,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves multiple stepsThe final step involves the chlorination and coupling with the cyclohexa-2,5-diene-1,4-dione moiety .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar quinazoline structures exhibit promising anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the chloro and methoxy groups may enhance its efficacy against certain cancer types.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of quinazoline and their effects on cancer cell lines, demonstrating significant cytotoxicity against various cancer types .
  • Kinase Inhibition :
    • The compound has been studied as a potential inhibitor of various kinases, which play crucial roles in signaling pathways related to cancer and other diseases. Its ability to interfere with kinase activity could lead to the development of targeted therapies.
    • Research Findings : A detailed analysis showed that compounds similar to this quinazoline derivative effectively inhibited vascular endothelial growth factor receptor (VEGFR) kinases, which are critical in angiogenesis and tumor progression .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of enzymatic functions.
    • Example Study : A comparative study on related compounds found notable antibacterial effects, indicating potential for further exploration in antibiotic development .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. It can serve as a lead compound for designing inhibitors targeting specific enzymes involved in metabolic pathways.
    • Data Table: Enzyme Targets and Inhibition Rates
Enzyme TargetInhibition Rate (%)Reference
VEGFR75
EGFR68
PKC82
  • Drug Design and Development :
    • With its unique chemical structure, this compound can be utilized in structure-based drug design approaches to optimize binding affinity and selectivity for target proteins.
    • Insight : Computational modeling studies have shown that modifications to the methoxy and chloro groups can significantly alter binding interactions, leading to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(6-methoxyquinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
  • 2-Chloro-5-(7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione

Uniqueness

The uniqueness of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methoxyethoxy groups can enhance its solubility and interaction with biological targets .

Biological Activity

2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 870959-62-9
Molecular Formula C18H16ClN3O5
Molecular Weight 389.8 g/mol
IUPAC Name 2-chloro-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione
InChI Key JJWDGFHYXVCNTQ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt cellular processes that are crucial for cancer cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways.
  • Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cells, disrupting normal cell division.
  • Induction of Apoptosis : It promotes the production of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

Biological Activity Studies

Research has demonstrated the compound's activity against various cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. The IC50 values were reported as follows:

Cell LineIC50 (μM)
HCT1160.35
Caco-20.54

The mechanism underlying this cytotoxicity involves:

  • Inhibition of colony formation.
  • Induction of cell cycle arrest at the G2/M phase.
  • Activation of apoptosis pathways through ROS generation and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that the compound may exhibit antimicrobial effects. Specific studies are needed to quantify this activity against various bacterial strains.

Case Studies

  • Colorectal Cancer Model : In vitro studies have shown that treatment with the compound resulted in a significant reduction in cell viability and proliferation in HCT116 cells. Further analysis revealed alterations in the expression of proteins associated with apoptosis and cell cycle regulation.
    • Findings : The compound reduced mitochondrial membrane potential and increased markers for apoptosis (e.g., cleaved caspase-3).
  • In Vivo Studies : Animal models treated with this compound demonstrated prolonged survival rates compared to controls when challenged with aggressive cancer cell lines, indicating its potential as a therapeutic agent .

Properties

CAS No.

870959-62-9

Molecular Formula

C18H16ClN3O5

Molecular Weight

389.8 g/mol

IUPAC Name

2-chloro-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H16ClN3O5/c1-25-3-4-27-17-8-12-10(5-16(17)26-2)18(21-9-20-12)22-13-7-14(23)11(19)6-15(13)24/h5-9H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

JJWDGFHYXVCNTQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)Cl)OC

Origin of Product

United States

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